ethyl 2-[(2Z)-2-[(5-nitrofuran-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
This compound features a benzothiazole core fused with a dihydrothiazole ring, substituted at position 6 with a sulfamoyl group (-SO₂NH₂). The (2Z)-imino linkage connects the benzothiazole to a 5-nitrofuran-2-carbonyl moiety, while an ethyl acetate ester is attached to the dihydrothiazol-3-yl group. Its molecular formula is C₁₈H₁₅N₅O₉S₂ (MW: 509.47 g/mol), and it is structurally characterized by the interplay of electron-withdrawing (nitrofuran, sulfamoyl) and ester functionalities.
Properties
IUPAC Name |
ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8S2/c1-2-27-14(21)8-19-10-4-3-9(30(17,25)26)7-12(10)29-16(19)18-15(22)11-5-6-13(28-11)20(23)24/h3-7H,2,8H2,1H3,(H2,17,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLBVXUQFANQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves several steps, starting with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde . This intermediate is then subjected to further reactions, including condensation with appropriate amines and subsequent cyclization to form the benzothiazole ring. The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
ethyl 2-[(2Z)-2-[(5-nitrofuran-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Esterification: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 2-[(2Z)-2-[(5-nitrofuran-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects . The sulfonamide group can inhibit enzymes involved in folate synthesis, contributing to its antibacterial activity . The benzothiazole ring can interact with specific proteins and enzymes, leading to anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and analogs identified in the literature:
Key Observations :
- Sulfonamide vs. Sulfonyl : The sulfamoyl group (-SO₂NH₂) in the target compound and contrasts with sulfonyl (-SO₂-) in and , affecting hydrogen-bonding capacity and solubility .
- Ring Systems : The dihydrothiazole in the target and vs. dihydrothiazole with pyrrolidine in alters conformational flexibility.
Analytical Techniques :
Physicochemical and Functional Implications
- Solubility : The sulfamoyl group in the target and enhances water solubility compared to sulfonyl analogs (e.g., ).
- Thermal Stability : Nitrofuran and dinitrobenzoyl groups may lower melting points due to steric hindrance, whereas rigid naphthyl systems () increase crystallinity.
- Biological Activity : While direct data are absent, nitrofurans are associated with antimicrobial activity, and sulfonyl/sulfamoyl groups are common in pesticidal agents (e.g., triazine derivatives in ).
Biological Activity
Ethyl 2-[(2Z)-2-[(5-nitrofuran-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the class of nitrofuran derivatives. These compounds are recognized for their diverse biological activities, particularly their antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, with the following structural formula:
This structure features a nitrofuran moiety, which is critical for its biological activity. The presence of a sulfonamide group enhances its antimicrobial properties by inhibiting bacterial folic acid synthesis.
The biological activity of this compound primarily involves its interaction with bacterial DNA . The nitro group can be reduced to form reactive intermediates that damage DNA and inhibit bacterial growth. This mechanism is similar to other nitrofuran derivatives known for their antibacterial effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against Gram-positive and Gram-negative bacteria , showcasing minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity Profile
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Klebsiella pneumoniae | 0.25 |
| Enterobacter cloacae | 0.25 |
| Enterococcus faecalis | 0.25 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms .
Case Studies
- Study on Antifungal Activity : A recent investigation evaluated the antifungal properties of various nitrofuran derivatives, including this compound. Results showed potent activity against several fungal species with low toxicity profiles .
- Toxicological Assessment : In another study focusing on safety, the compound exhibited low toxicity in vitro, suggesting a favorable therapeutic index for further development in clinical settings .
Q & A
Q. What are the key synthetic steps for preparing this compound, and how is reaction progress monitored?
The synthesis typically involves multi-step reactions, starting with precursor activation (e.g., coupling of nitrofuran-carbonyl imino groups to the benzothiazole core) followed by sulfamoyl group introduction. Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (7:3) to track intermediate formation . Final purification often employs recrystallization or column chromatography.
Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing Z/E isomerism in imino groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns for sulfur/nitrogen atoms .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
Systematic optimization via Design of Experiments (DoE) is recommended:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate imino group coupling .
- Scalability : Pilot studies using flow chemistry (e.g., continuous stirred-tank reactors) reduce batch variability .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in the benzothiazole core .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
Q. What methodological approaches assess the compound’s stability under varying storage conditions?
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Accelerated stability studies : Monitor purity via HPLC over 1–3 months at elevated temperatures to extrapolate shelf life .
- Hydrolysis/Oxidation assays : Use buffers (pH 1–13) and radical initiators (e.g., H₂O₂) to probe susceptibility .
Q. How can computational modeling predict reactivity for targeted derivatization?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize functional group modifications .
- Retrosynthetic analysis : Tools like Synthia™ suggest feasible routes for introducing sulfamoyl or nitrofuran modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
